2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonyl chloride
Description
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonyl chloride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a carbonyl chloride group attached to the benzimidazole ring, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
182952-97-2 |
|---|---|
Molecular Formula |
C8H5ClN2O2 |
Molecular Weight |
196.59 |
IUPAC Name |
2-oxo-1,3-dihydrobenzimidazole-5-carbonyl chloride |
InChI |
InChI=1S/C8H5ClN2O2/c9-7(12)4-1-2-5-6(3-4)11-8(13)10-5/h1-3H,(H2,10,11,13) |
InChI Key |
AZGAMPNDQBITHP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(=O)Cl)NC(=O)N2 |
Synonyms |
1H-Benzimidazole-5-carbonyl chloride, 2,3-dihydro-2-oxo- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonyl chloride typically involves the reaction of 2-Oxo-2,3-dihydro-1H-benzimidazole with thionyl chloride. The reaction is carried out under reflux conditions, where the benzimidazole derivative is dissolved in an appropriate solvent such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the reaction is monitored by thin-layer chromatography until completion. The product is isolated by evaporation of the solvent and purification by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid.
Condensation reactions: It can participate in condensation reactions with amines or alcohols to form imides or esters, respectively.
Common Reagents and Conditions
Thionyl chloride: Used for the initial synthesis of the compound.
Amines: React with the carbonyl chloride group to form amides.
Alcohols: React with the carbonyl chloride group to form esters.
Water or aqueous base: Used for hydrolysis reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic acids: Formed by hydrolysis.
Scientific Research Applications
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonyl chloride has a wide range of applications in scientific research:
Medicinal chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral, antibacterial, and anticancer agents.
Biological studies: Used in the development of enzyme inhibitors and receptor modulators.
Material science: Employed in the synthesis of functional materials with specific properties, such as fluorescence or conductivity.
Chemical synthesis: Acts as a building block for the construction of more complex molecules in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. This reactivity allows it to form various derivatives that can interact with biological targets, such as enzymes and receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid: Formed by hydrolysis of the carbonyl chloride compound.
2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile: Another derivative with a nitrile group instead of a carbonyl chloride.
2-Oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride: Contains a sulfonyl chloride group instead of a carbonyl chloride.
Uniqueness
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse biological and chemical properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
